molecular formula C16H17ClN2O5 B11613689 N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine

N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine

Cat. No.: B11613689
M. Wt: 352.77 g/mol
InChI Key: DHDDZLVDDDJJIT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a furan-2-ylmethyl group attached to an asparagine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and furan-2-carbaldehyde.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 5-chloro-2-methoxyaniline with furan-2-carbaldehyde under acidic conditions.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Coupling with Asparagine: The final step involves coupling the amine with asparagine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH~4~).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or thiourea.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring, as well as the furan moiety, contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-4-(furan-2-ylmethyl)piperazine-1-carboxamide
  • 2-[(5-chloro-2-methoxyphenyl)amino]-N-(furan-2-ylmethyl)propanamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N~2~-(furan-2-ylmethyl)asparagine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro-substituted methoxyphenyl group and the furan-2-ylmethyl group allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H17ClN2O5

Molecular Weight

352.77 g/mol

IUPAC Name

4-(5-chloro-2-methoxyanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid

InChI

InChI=1S/C16H17ClN2O5/c1-23-14-5-4-10(17)7-12(14)19-15(20)8-13(16(21)22)18-9-11-3-2-6-24-11/h2-7,13,18H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

DHDDZLVDDDJJIT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CC=CO2

Origin of Product

United States

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